molecular formula C16H11Cl2NO3S B3577134 N-(3,5-dichloro-4-hydroxyphenyl)naphthalene-2-sulfonamide

N-(3,5-dichloro-4-hydroxyphenyl)naphthalene-2-sulfonamide

Cat. No.: B3577134
M. Wt: 368.2 g/mol
InChI Key: OEXMVPQZPJUYJS-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-4-hydroxyphenyl)naphthalene-2-sulfonamide is a synthetic sulfonamide derivative designed for research applications in medicinal chemistry and biochemistry. Sulfonamides bearing substituted phenyl and naphthalene rings are frequently investigated for their ability to inhibit various enzymes . Specifically, the naphthalene sulfonamide moiety is a recognized pharmacophore in the development of inhibitors for enzymes like carbonic anhydrase (CA) . The structural features of this compound—including the dichloro-substituted hydroxyphenyl ring—suggest potential for high-affinity binding and selective inhibition, making it a candidate for exploring enzyme active sites and signaling pathways . Researchers may utilize this compound in studies focused on neurodegenerative diseases, given that some sulfonamide derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in managing Alzheimer's disease pathology . Furthermore, its molecular framework is relevant in cancer research, as similar compounds have been evaluated for their antiproliferative properties and role in modulating biological processes . This chemical provides a versatile scaffold for structure-activity relationship (SAR) studies, enabling the investigation of how halogenation and hydroxyphenyl substitutions influence biochemical activity and selectivity .

Properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c17-14-8-12(9-15(18)16(14)20)19-23(21,22)13-6-5-10-3-1-2-4-11(10)7-13/h1-9,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXMVPQZPJUYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=C(C(=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dichloro-4-hydroxyphenyl)naphthalene-2-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential as an antibacterial agent, its inhibitory effects on specific enzymes, and its role in various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12Cl2N2O3S\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_3\text{S}

This compound features a naphthalene ring substituted with a sulfonamide group and a dichlorophenol moiety, contributing to its biological properties.

1. Antibacterial Activity

This compound has shown promising antibacterial activity against various bacterial strains. Studies have indicated that sulfonamide derivatives exhibit significant antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. The compound's efficacy was compared to standard antibiotics like amoxicillin and norfloxacin, demonstrating comparable or superior activity against both Gram-positive and Gram-negative bacteria .

2. Urease Inhibition

Research has highlighted the urease inhibitory potential of several sulfonamide derivatives, including this compound. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various physiological processes. The compound exhibited an IC50 value in the range of 3.90-17.99 µM, indicating potent urease inhibition compared to acetohydroxamic acid (IC50 = 29.20 ± 1.01 µM) .

CompoundIC50 (µM)Comparison
This compound3.90 - 17.99Superior to acetohydroxamic acid (29.20)

3. Fatty Acid Binding Protein Inhibition

The compound has also been identified as a selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), which is implicated in metabolic and inflammatory diseases such as diabetes and atherosclerosis. Structure-based design strategies have revealed that derivatives of naphthalene sulfonamides can bind effectively to FABP4, demonstrating binding affinities that are comparable to known inhibitors .

Case Study: Antibacterial Efficacy

In a comparative study evaluating the antibacterial efficacy of various sulfonamides, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones in disk diffusion assays, affirming its potential as an effective antibacterial agent.

Case Study: Enzyme Inhibition

A study focusing on urease inhibition assessed the kinetic parameters of this compound using Lineweaver-Burk plots. The findings confirmed competitive inhibition with a Ki value indicating strong binding affinity to the urease active site.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that N-(3,5-dichloro-4-hydroxyphenyl)naphthalene-2-sulfonamide exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have shown that compounds in this class can inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria .

1.2 Antitumor Activity
Recent investigations have highlighted the potential of this compound in cancer therapy. Complexes formed with metal ions (e.g., Cu²⁺) using sulfonamide ligands have demonstrated cytotoxic effects against tumor cell lines such as HeLa and WM35. The mechanism involves DNA cleavage and the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells .

1.3 Enzyme Inhibition
this compound has been studied as an inhibitor of carbonic anhydrase enzymes. These enzymes play a vital role in physiological processes such as respiration and acid-base balance. Inhibitors targeting these enzymes can be beneficial in treating conditions like glaucoma and epilepsy .

Environmental Science

2.1 Contaminant Monitoring
This compound's sulfonamide structure makes it relevant in environmental chemistry, particularly in monitoring water quality and the presence of pharmaceutical contaminants. Studies have tracked the persistence and degradation of sulfonamides in aquatic environments, highlighting their potential impact on ecosystems .

2.2 Toxicological Assessments
Research has focused on assessing the toxicological profiles of sulfonamides, including this compound, to understand their effects on wildlife and human health. These assessments are crucial for regulatory purposes and to develop safer alternatives .

Materials Science

3.1 Polymer Chemistry
The incorporation of sulfonamide derivatives into polymer matrices has been explored for developing advanced materials with enhanced properties. For example, sulfonamides can improve thermal stability and mechanical strength in polymer composites .

3.2 Photovoltaic Applications
Emerging research suggests that sulfonamide derivatives may serve as electron transport materials in organic photovoltaic devices due to their favorable electronic properties. This application is still in the experimental phase but shows promise for future energy solutions .

Case Studies

Study Focus Findings
Antibacterial EfficacyInvestigated the antibacterial properties against E. coli and S. aureusDemonstrated significant inhibition zones compared to control antibiotics
Antitumor ActivityEvaluated cytotoxic effects on HeLa cellsInduced apoptosis through ROS generation and DNA damage
Environmental ImpactAssessed degradation rates in wastewater treatment plantsHighlighted persistence and potential ecological risks associated with sulfonamide contamination

Chemical Reactions Analysis

Key Functional Groups

  • Sulfonamide group : Capable of undergoing hydrolysis, aminolysis, or nucleophilic substitution.

  • Hydroxyl group : May participate in esterification, acetylation, or deprotonation.

  • Dichloro substituents : Electron-withdrawing, directing reactivity to specific positions.

Common Synthetic Strategies

  • Sulfonamide Formation :

    • Reaction of sulfonyl chlorides with amines. For example, naphthalene-2-sulfonyl chloride reacting with 3,5-dichloro-4-hydroxyaniline.

    • Example : In related studies, esterification of carboxylic acids followed by hydrazine condensation was used to form hydrazides, which can further react to form sulfonamides .

  • Substitution Reactions :

    • Chlorination of hydroxyl-containing intermediates (e.g., using HCl and hydrogen peroxide) .

    • Example : Preparation of dichloro-substituted derivatives via electrophilic substitution, as seen in the synthesis of 1b from 1a .

  • Condensation Reactions :

    • Formation of amides or heterocycles (e.g., benzimidazoles) via coupling with diamines under acidic conditions .

Hydrolysis of the Sulfonamide Group

The sulfonamide group can hydrolyze under acidic or basic conditions to form sulfonic acid derivatives:

R-SO2-NH2H+or OHR-SO3H+NH3\text{R-SO}_2\text{-NH}_2 \xrightarrow{\text{H}^+ \text{or OH}^-} \text{R-SO}_3\text{H} + \text{NH}_3

This reaction is influenced by the electron-withdrawing chlorine atoms, which may stabilize the transition state .

Nucleophilic Substitution

The naphthalene ring may undergo electrophilic substitution due to sulfonamide’s meta-directing effect. Chlorine atoms further deactivate the ring, favoring substitution at positions ortho to the sulfonamide group .

Derivatization of the Hydroxyl Group

The hydroxyl group can react with acetylating agents (e.g., acetyl chloride) to form esters or ethers:

Ph-OH+AcClPh-OAc+HCl\text{Ph-OH} + \text{AcCl} \rightarrow \text{Ph-OAc} + \text{HCl}

This modification could alter solubility or biological activity .

Comparative Analysis of Structurally Similar Compounds

Compound Key Features Reactivity Insights
N-(4-hydroxyphenyl)-naphthalene-2-sulfonamideLacks chlorine substituentsReduced electron-withdrawing effects; higher reactivity.
3,5-DichlorobenzenesulfonamideSimplified structure without naphthaleneLower steric hindrance; faster hydrolysis rates.
N-(3-chloro-4-hydroxyphenyl)-naphthalene-2-sulfonamideSingle chlorine atomIntermediate reactivity between dichloro and unsubstituted.

Biological Interaction Studies

While not directly detailing chemical reactions, research on similar sulfonamides highlights their ability to interact with enzymes or receptors through:

  • Hydrogen bonding : Sulfonamide NH groups can form bonds with targets .

  • π-π stacking : Aromatic rings (naphthalene, phenyl) interact with hydrophobic pockets .

  • Electron-withdrawing effects : Chlorine atoms enhance binding affinity by stabilizing charge distribution .

Comparison with Similar Compounds

Key Observations :

  • Naphthalene vs.
  • Naphthalene vs. Thiophene : Thiophene-containing Compound 15 showed reduced activity, highlighting the importance of aromatic bulk in target engagement.
  • Sulfonamide vs. Carboxylic Acid : While sulfonamides (e.g., Compound 12) are optimized for enzyme inhibition, carboxylic acid derivatives (e.g., Compound 1) exhibit direct antimicrobial effects, suggesting divergent mechanisms of action.

Role of Substituents

  • Chlorine and Hydroxyl Groups : The 3,5-dichloro-4-hydroxyphenyl motif is conserved across active analogs. Chlorine atoms enhance lipophilicity and electron withdrawal, while the hydroxyl group may participate in hydrogen bonding. In Compound 1, these groups are critical for antimicrobial activity.

Linker Modifications

Replacing the sulfonamide linker with an amide (e.g., Compound 7 in ) reduced activity, underscoring the sulfonamide’s role in stabilizing interactions with target proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-dichloro-4-hydroxyphenyl)naphthalene-2-sulfonamide, and how can yield/purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling a sulfonamide linker to a substituted aryl ring. For analogs, protocols involve substituting the benzene ring with naphthalene (e.g., compound 12 in ) via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key steps include:

  • Purification via column chromatography using gradients of ethyl acetate/hexane.
  • Characterization via HPLC (≥95% purity) and NMR (integration of aromatic protons to confirm substitution patterns).
  • Yield optimization by controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride to aryl amine) .

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement). Key steps:

  • Mount crystals on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
  • Solve structures via direct methods (SHELXS) and refine using full-matrix least-squares (SHELXL).
  • Validate geometry with PLATON ; report R-factors (<5% for high-resolution data). SHELXTL (Bruker AXS) interfaces simplify data processing .

Advanced Research Questions

Q. How does the naphthalene sulfonamide moiety influence binding affinity to target proteins (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (e.g., Glide in Schrödinger Suite) using:

  • Protein structures from PDB (e.g., 5DYW for human BChE in ).
  • Generate receptor grids (20 Å radius) around co-crystallized ligands.
  • Dock the compound and analyze binding poses: π-π stacking with naphthalene, hydrogen bonding via sulfonamide, and steric effects from chlorine substituents. Compare docking scores (ΔG) to analogs with benzene/thiophene rings (see , Table 1) .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?

  • Methodological Answer : Use statistical tools (e.g., multivariate regression) to correlate substituent properties (Hammett σ, logP) with bioactivity. For example:

  • Compare IC₅₀ values of 12 (naphthalene) vs. 15 (thiophene) from .
  • Quantify steric effects via Tolman’s cone angles or electrostatic potential maps (DFT calculations).
  • Validate hypotheses via isosteric replacements (e.g., CF₃ vs. CH₃ in para positions) .

Q. How can high-throughput crystallography pipelines improve structural analysis of sulfonamide derivatives?

  • Methodological Answer : Implement automated pipelines using SHELXC/D/E for fast phase determination. Steps include:

  • Screening crystal batches with robotic sample changers.
  • Using SHELXPRO to interface with CCP4 for density modification.
  • Prioritize twinned or low-resolution datasets for iterative refinement (10–20 cycles) .

Q. What spectroscopic techniques best characterize electronic interactions in chloro-substituted naphthalene sulfonamides?

  • Methodological Answer : Combine UV-Vis (λmax shifts for π→π* transitions), fluorescence quenching (for aggregation studies), and NMR (¹H-¹³C HMBC to map substituent effects). For example:

  • ¹H NMR: Downfield shifts of phenolic -OH (δ 10–12 ppm) indicate hydrogen bonding.
  • ¹³C NMR: Chlorine’s inductive effect deshields adjacent carbons (Δδ ~2–3 ppm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichloro-4-hydroxyphenyl)naphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichloro-4-hydroxyphenyl)naphthalene-2-sulfonamide

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